molecular formula C11H14F3NO2 B2867654 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol CAS No. 1456421-08-1

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol

Cat. No.: B2867654
CAS No.: 1456421-08-1
M. Wt: 249.233
InChI Key: RNAZGBBVCWWZJH-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of trifluoromethyl and methoxybenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol can be synthesized through various synthetic routes. One common method involves the reaction of trifluoromethylation reagents with 2-propanol derivatives . Another approach includes the reaction of formaldehyde and difluoroformyl chloride, followed by the addition of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol:

    1,1,1-Trifluoropropane-2-ol: Similar in structure but with variations in functional groups, leading to distinct reactivity and applications.

    1-(Trifluoromethyl)ethanol: Another related compound with a trifluoromethyl group, used in different chemical contexts.

Uniqueness

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-17-9-4-2-8(3-5-9)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZGBBVCWWZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(trifluoromethyl)oxirane (2.00 g, 17.8 mmol) in isopropanol (20 mL) in a pressure tube was added (4-methoxyphenyl)methanamine (7.35 g, 53.5 mmol). The reaction vessel was capped and heated at 80° C. for 3 h. The reaction mixture was concentrated and purified by silica gel chromatography (80 g REDISEP® column, eluting with a gradient from 0-60% EtOAc in hexanes). The required fractions were concentrated to obtain Intermediate A125A (3.1 g, 70.6% yield) as a white solid. MS(ES) m/z=287 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.17 (m, 2H), 6.87 (d, J=8.5 Hz, 2H), 6.25 (br. s., 1H), 4.04 (td, J=7.8, 3.3 Hz, 1H), 3.72 (s, 3H), 3.66 (d, J=1.8 Hz, 2H), 2.74-2.55 (m, 2H), 2.08 (br. s., 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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